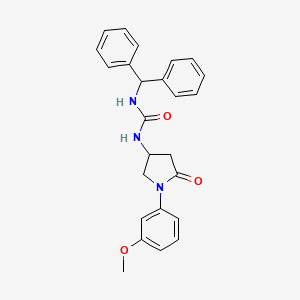![molecular formula C24H17NO5 B2611887 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methylbenzamide CAS No. 883953-76-2](/img/structure/B2611887.png)
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methylbenzamide is a useful research compound. Its molecular formula is C24H17NO5 and its molecular weight is 399.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photocatalytic Degradation of Organic Pollutants
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methylbenzamide and related compounds have been studied for their photocatalytic properties, particularly in the degradation of organic pollutants. For example, research on photocatalytic degradation of propyzamide, a similar organic compound, using TiO2-loaded adsorbent supports, highlights the potential of these materials in enhancing the rate of mineralization of organic pollutants in aqueous solutions. This approach not only accelerates the degradation process but also reduces the concentration of toxic intermediates, offering a promising avenue for environmental remediation technologies (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Antimicrobial Applications
Another significant area of research is the exploration of this compound derivatives for their antimicrobial properties. Studies have assessed the bactericidal activity of substituted benzamides against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). These studies provide a foundation for developing new antibacterial agents that could address the growing concern of antibiotic resistance (Zadrazilova et al., 2015).
Synthesis of Novel Compounds
Research on this compound and its derivatives also focuses on the synthesis of novel compounds with potential therapeutic applications. For instance, the discovery of new kinesin spindle protein (KSP) inhibitors from a series of novel compounds, including benzamides, highlights the compound's role in the development of cancer treatment options. These compounds have shown to arrest cells in mitosis, leading to cell death, which is a promising strategy for anticancer therapies (Theoclitou et al., 2011).
Electrochemical Sensors
The compound's derivatives have been explored for their application in electrochemical sensors. A study on the development of a highly sensitive biosensor for the simultaneous determination of glutathione and piroxicam showcases the potential of these compounds in analytical chemistry. The modified electrode based on benzamide derivatives exhibited potent electron mediating behavior, demonstrating its utility in the electrochemical detection of biologically relevant molecules (Karimi-Maleh et al., 2014).
Propriétés
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c1-14-6-8-15(9-7-14)23(27)25-24-21(16-10-11-19-20(12-16)29-13-28-19)22(26)17-4-2-3-5-18(17)30-24/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUNYVMRLSGGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
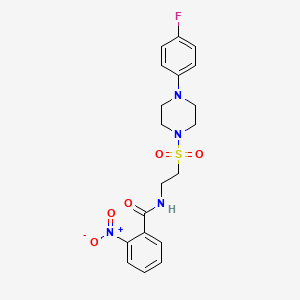
![N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611805.png)
![2-(difluoromethylsulfanyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611806.png)
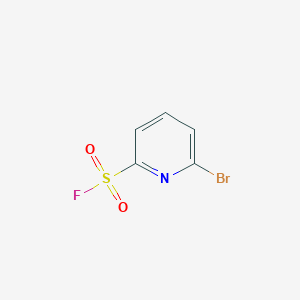
![2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2611809.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2611811.png)
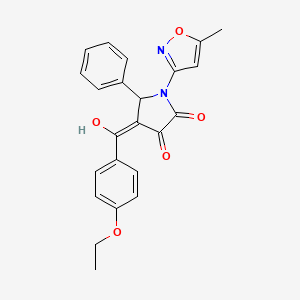
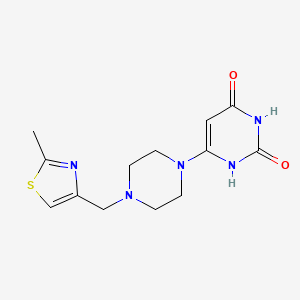
![methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2611818.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-yl]amino}acetamide](/img/structure/B2611819.png)
![1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2611821.png)

![Benzene, [(1E)-4-bromo-1-butenyl]-](/img/structure/B2611824.png)
